Benzyl carbazate

Catalog No.
S662494
CAS No.
5331-43-1
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl carbazate

CAS Number

5331-43-1

Product Name

Benzyl carbazate

IUPAC Name

benzyl N-aminocarbamate

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c9-10-8(11)12-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)

InChI Key

RXUBZLMIGSAPEJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NN

Synonyms

Benzyloxycarbonyl hydrazide (free base);Benzyl carbazate (free base)

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NN

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Benzyl carbazate is used as a reagent for the preparation of benzyloxycarbonyl (Z, Cbz) hydrazides of carboxylic acids, particularly N-protected amino acids . This is a crucial step in peptide synthesis, as it allows for the creation of peptide bonds, which are the links between amino acids in a peptide or protein .

Detailed Description of the Methods of Application or Experimental Procedures

The specific method of application can vary, but generally, Benzyl carbazate is used to react with a carboxylic acid to form a hydrazide . This hydrazide can then be converted to an azide, which can be coupled with a further amino acid residue by the azide method . This allows for the sequential addition of amino acids to a growing peptide chain .

Thorough Summary of the Results or Outcomes Obtained

The use of Benzyl carbazate in peptide synthesis allows for the creation of complex peptides and proteins, which are crucial in many areas of biological research and drug development . The specific results or outcomes can vary widely depending on the specific peptides being synthesized and their intended applications .

Preparation of Simple Acyl or Sulfonyl Hydrazides

Benzyl carbazate can be used in the preparation of simple acyl or sulfonyl hydrazides . This process avoids diacylation, which can be a common issue in the synthesis of these compounds .

Synthesis of Primary Amines

Benzyl carbazate can also be used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids .

Preparation of Benzyloxycarbonyl (Z, Cbz) Hydrazides

Benzyl carbazate is used as a reagent for preparation of benzyloxycarbonyl (Z, Cbz) hydrazides of carboxylic acids, particularly N-protected amino acids . Subsequent hydrogenolysis gives the hydrazide which can be converted to the azide for coupling with a further amino acid residue by the azide method .

Benzyl carbazate is an organic compound with the molecular formula C8H10N2O2C_8H_{10}N_2O_2. It is characterized by the presence of a carbazate functional group, which consists of a hydrazine moiety bonded to a carbonyl group. The compound appears as a white to off-white crystalline powder and has a melting point ranging from 66 to 71 degrees Celsius . Its structure features a benzyl group attached to the nitrogen atom of the carbazate, providing unique chemical reactivity and biological properties.

As mentioned earlier, benzyl carbazate doesn't possess a specific biological mechanism of action. Its primary role is as a derivatization reagent in proteomics. The benzyl group protects the reactive hydrazine functionality until it selectively reacts with hydrazide groups on peptides or proteins. This derivatization can alter the biomolecule's properties, such as solubility or allowing for further conjugation with other functional groups [].

Benzyl carbazate should be handled with care following standard laboratory safety protocols. While specific toxicity data may be limited, it is advisable to treat it as a potential irritant. Here are some general safety considerations:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.
Typical of carbazates:

  • Formation of Hydrazones: Reacts with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Condensation Reactions: The terminal amine group can undergo condensation with carbonyl compounds, leading to the formation of Schiff bases .
  • Metal Coordination: Benzyl carbazate can act as a ligand, coordinating with metal ions due to the presence of nitrogen and oxygen donor atoms in its structure .

The synthesis typically involves reacting benzyl chloroformate with hydrazine hydrate under controlled conditions, resulting in high purity yields of benzyl carbazate .

Benzyl carbazate exhibits notable biological activities, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Research indicates that it can function as a chemosensor for detecting metal ions such as copper(II) and sulfide ions in aqueous media . Additionally, its derivatives have shown potential as crop protection agents and may possess antimicrobial properties .

Several methods exist for synthesizing benzyl carbazate:

  • Reaction with Benzyl Chloroformate:
    • Hydrazine hydrate is dissolved in an organic solvent.
    • A catalyst is added, followed by dropwise addition of benzyl chloroformate.
    • The reaction is conducted at low temperatures (-20 to 30 degrees Celsius) to enhance purity and yield .
  • Use of Dialkyl Carbonates:
    • Benzyl alcohol reacts with dialkyl carbonates in the presence of a catalyst, followed by treatment with hydrazine hydrate .

These methods emphasize safety, simplicity, and high yield, making them suitable for industrial applications.

Benzyl carbazate serves various applications across different fields:

  • Pharmaceuticals: Used as an intermediate in synthesizing drugs and peptides.
  • Agricultural Chemicals: Functions as a precursor for crop protection agents.
  • Analytical Chemistry: Employed in developing chemosensors for detecting metal ions .
  • Organic Synthesis: Acts as a reagent for preparing benzyloxycarbonyl hydrazides of carboxylic acids, particularly N-protected amino acids .

Studies have shown that benzyl carbazate can interact effectively with metal ions, forming stable complexes. These interactions are crucial for its application in chemosensing. The binding studies indicate that benzyl carbazate's ability to coordinate with metal ions can be utilized for environmental monitoring and analytical applications . Additionally, its derivatives have been explored for their potential biological activities against various pathogens.

Benzyl carbazate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Methyl carbazateContains a methyl group instead of benzylOften used in simpler organic syntheses
Ethyl carbazateContains an ethyl groupMore soluble in non-polar solvents
Phenyl carbazateContains a phenyl groupExhibits different reactivity patterns
Acetyl carbazateContains an acetyl groupCommonly used in acetylation reactions
HydrazineBasic structure without carbonyl functionalityMore reactive but lacks specificity

Benzyl carbazate's unique benzyl substituent enhances its reactivity and makes it particularly valuable in pharmaceutical applications compared to other simpler carbazates. Its ability to form stable complexes with metals further distinguishes it from related compounds.

Physical Description

DryPowder; Liquid

XLogP3

0.9

UNII

H7GM2H55TC

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (43.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (58.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (41.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (41.77%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

5331-43-1

Wikipedia

Benzyl carbazate

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Hydrazinecarboxylic acid, phenylmethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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